Asterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

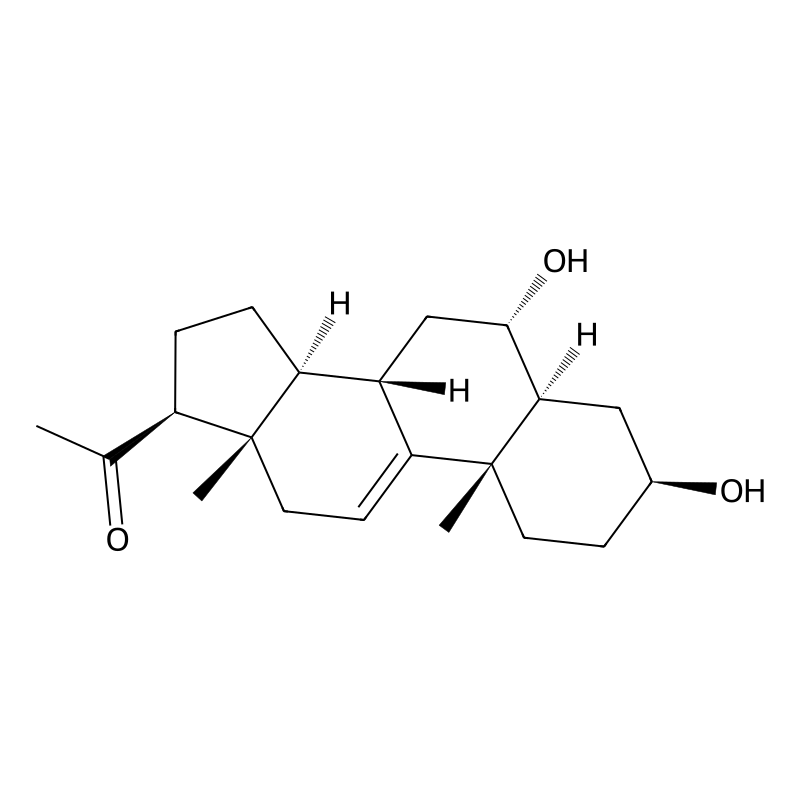

Asterone is a steroid compound identified primarily as a sapogenin derived from asterosaponins, which are glycosides found in various species of starfish. The chemical structure of asterone is characterized by a pregnane backbone, specifically noted as 3β,6α-dihydroxy-pregn-9(11)-en-20-one. This compound is significant due to its biological activities and potential applications in pharmacology and biotechnology. Asterone and its derivatives exhibit unique structural features, including hydroxyl groups at the 3 and 6 positions, which contribute to their reactivity and biological function .

- Oxidation: Asterone can undergo oxidation at various positions, leading to the formation of different derivatives. This reaction is often facilitated by oxidizing agents like chromium trioxide or potassium permanganate .

- Reduction: The compound can be reduced to yield other steroid derivatives, altering its biological activity and interaction profiles.

- Hydrolysis: Asterone can be hydrolyzed under acidic or enzymatic conditions to yield aglycons or other simpler sugar units, which can further participate in biological processes .

- Condensation Reactions: Asterone can participate in condensation reactions with other compounds, forming more complex structures that may have enhanced biological activities.

Asterone exhibits a range of biological activities that make it of interest in medicinal chemistry:

- Anticancer Properties: Research indicates that asterosaponins, including asterone, possess anticancer activity. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Activity: Asterone has demonstrated antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

- Hormonal Activity: Due to its steroidal structure, asterone may interact with hormone receptors, influencing physiological processes related to growth and metabolism.

The synthesis of asterone can be achieved through several methods:

- Extraction from Natural Sources: Asterone is often extracted from starfish species where it occurs naturally. This involves solvent extraction followed by purification techniques such as chromatography.

- Chemical Synthesis: Synthetic pathways have been developed for producing asterone from simpler steroid precursors. These methods typically involve multi-step reactions including oxidation, reduction, and hydrolysis .

- Biotransformation: Enzymatic methods using specific microorganisms or enzymes can convert precursor compounds into asterone, providing an eco-friendly approach to synthesis.

Asterone has several applications across various fields:

- Pharmaceuticals: Due to its biological activities, asterone is explored for potential therapeutic applications in treating cancer and other diseases.

- Cosmetics: Its properties may be utilized in cosmetic formulations aimed at skin health due to its potential anti-inflammatory effects.

- Agriculture: Research into the antimicrobial properties of asterone suggests possible applications in developing natural pesticides or fungicides.

Studies on the interactions of asterone with other compounds reveal its potential synergistic effects:

- Receptor Binding Studies: Investigations into how asterone binds to steroid receptors provide insights into its hormonal activity and possible effects on metabolic pathways.

- Combination Therapies: Research indicates that combining asterone with other anticancer agents may enhance therapeutic efficacy through synergistic mechanisms .

Asterone shares structural similarities with several other steroid compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Features | Unique Aspects of Asterone |

|---|---|---|---|

| Asterogenol | Sapogenin | Hydroxylated pregnane derivative | Asterogenol lacks the double bond present in asterone |

| Thornasterol | Steroidal glycoside | Contains additional sugar moieties | More complex structure with multiple sugar units |

| Cholestanol | Cholesterol derivative | Saturated steroid structure | Asterone has specific hydroxylation patterns |

| Diosgenin | Plant steroid sapogenin | Known for its use in synthesizing steroids | Unique source from marine organisms |

Asterone's uniqueness lies in its specific hydroxylation pattern and the presence of the double bond at the 9(11) position, which distinguishes it from other similar compounds. Its bioactivity derived from these structural features further enhances its significance in research and application.